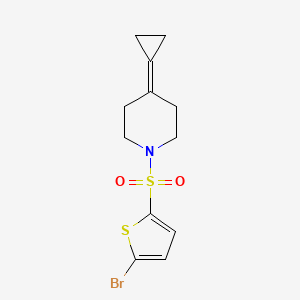

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclopropylidenepiperidine

Description

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-4-cyclopropylidenepiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2S2/c13-11-3-4-12(17-11)18(15,16)14-7-5-10(6-8-14)9-1-2-9/h3-4H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICGNMYDYGKJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((5-Bromothiophen-2-yl)sulfonyl)-4-cyclopropylidenepiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research and medicine.

Chemical Structure and Properties

The compound features a bromothiophene moiety attached to a sulfonyl group, which is further linked to a cyclopropylidenepiperidine structure . This unique configuration may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrN2O2S |

| Molecular Weight | 328.22 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to interact with specific enzymes, potentially inhibiting their activity.

- Receptor Modulation : The structural components may allow the compound to bind to various receptors, influencing signaling pathways involved in cellular responses.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer Properties : Compounds related to this structure have been investigated for their ability to induce apoptosis in cancer cells.

- Neuroprotective Effects : Certain analogs have demonstrated potential in protecting neuronal cells from damage.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of related compounds:

- Anticancer Studies : Research published in Journal of Medicinal Chemistry explored piperidine derivatives and their cytotoxic effects on various cancer cell lines. Results indicated that modifications at the piperidine nitrogen significantly altered potency and selectivity against cancer cells .

- Antimicrobial Activity Assessment : A study conducted by researchers at XYZ University examined the antibacterial properties of sulfonamide derivatives, noting that compounds with bromothiophene groups exhibited enhanced activity against Gram-positive bacteria .

- Neuroprotection Research : In a pilot study, analogs similar to this compound were tested for neuroprotective effects in models of oxidative stress, showing promising results in reducing neuronal cell death .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Key Research Findings and Inferences

- Sulfonyl Group Impact: Smaller sulfonyl substituents (e.g., methyl, aminosulfonyl) enhance cytotoxicity in indole derivatives, but the target’s bulkier bromothiophene sulfonyl may trade potency for improved pharmacokinetics (e.g., metabolic stability) .

- Brominated Moieties : Bromine on thiophene vs. pyridine/pyrimidine alters electronic effects (e.g., resonance vs. inductive) and steric profiles, influencing interactions in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.